(S)-2,2,2-Trifluoro-1-(thiazol-2-yl)ethan-1-ol
CAS No.:
Cat. No.: VC18224966
Molecular Formula: C5H4F3NOS
Molecular Weight: 183.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H4F3NOS |
|---|---|
| Molecular Weight | 183.15 g/mol |
| IUPAC Name | (1S)-2,2,2-trifluoro-1-(1,3-thiazol-2-yl)ethanol |
| Standard InChI | InChI=1S/C5H4F3NOS/c6-5(7,8)3(10)4-9-1-2-11-4/h1-3,10H/t3-/m1/s1 |
| Standard InChI Key | OZYOWBJWGFJRIJ-GSVOUGTGSA-N |
| Isomeric SMILES | C1=CSC(=N1)[C@H](C(F)(F)F)O |
| Canonical SMILES | C1=CSC(=N1)C(C(F)(F)F)O |
Introduction
Chemical Structure and Stereochemical Significance
The compound’s structure comprises a thiazole heterocycle—a five-membered ring containing nitrogen and sulfur atoms—linked to a 2,2,2-trifluoroethanol group. The thiazole ring contributes to electronic delocalization, while the trifluoromethyl group enhances lipophilicity and metabolic stability . The chiral center at the ethanol carbon dictates its enantiomeric behavior, with the (S)-configuration influencing molecular interactions in biological systems.
Crystallographic data for analogous compounds, such as (S)-2,2,2-trifluoro-1-phenylethanol, reveal that the trifluoromethyl group adopts a staggered conformation relative to the hydroxyl group, minimizing steric hindrance . This structural arrangement likely extends to (S)-2,2,2-trifluoro-1-(thiazol-2-yl)ethan-1-ol, stabilizing its three-dimensional geometry and facilitating binding to enzymatic targets.
Synthesis and Manufacturing Approaches
The synthesis of (S)-2,2,2-trifluoro-1-(thiazol-2-yl)ethan-1-ol involves multi-step routes emphasizing stereocontrol. A representative method, adapted from patented protocols for trifluoroacetyl-thiazole derivatives, proceeds as follows :
-
Thiazole Ring Formation: Condensation of thiourea with α-bromoketones yields 2-aminothiazoles, which are subsequently functionalized at the 2-position.
-
Trifluoroacetylation: Reaction with trifluoroacetic anhydride introduces the trifluoroacetyl group.
-
Stereoselective Reduction: Catalytic hydrogenation or enzymatic reduction converts the ketone to the (S)-alcohol. Chiral catalysts like Ru-BINAP complexes achieve enantiomeric excesses >90% .
Table 1: Key Synthetic Parameters
| Step | Reagents/Conditions | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|---|
| Thiazole Formation | Thiourea, α-Bromoketone, EtOH | 75–85 | N/A |
| Trifluoroacetylation | TFAA, DCM, 0°C | 90–95 | N/A |
| Reduction | Ru-BINAP, H₂, MeOH | 80–88 | 92–95 |
Industrial-scale production optimizes solvent recovery and catalyst recycling, adhering to green chemistry principles.
Physicochemical Properties
The compound’s trifluoromethyl group confers high thermal stability () and solubility in polar aprotic solvents (e.g., DMF, DMSO). Key properties include:
-
LogP: 1.8 (predicted), indicating moderate lipophilicity
-
pKa: 9.2 (hydroxyl proton), enabling salt formation under basic conditions
-
Optical Rotation: (c = 1, MeOH), characteristic of the (S)-enantiomer
These properties facilitate its use in drug formulations requiring blood-brain barrier penetration or prolonged half-life .
Pharmacological Applications
Histone Deacetylase (HDAC) Inhibition
Derivatives of (S)-2,2,2-trifluoro-1-(thiazol-2-yl)ethan-1-ol act as HDAC inhibitors, disrupting chromatin remodeling in cancer cells. The thiazole ring chelates zinc ions in HDAC active sites, while the trifluoromethyl group enhances cellular uptake . Preclinical studies demonstrate IC₅₀ values of 50–100 nM against HDAC6, with >10-fold selectivity over other isoforms.
Antimicrobial Activity
Thiazole derivatives exhibit broad-spectrum antimicrobial effects. The compound’s (S)-enantiomer shows MIC values of 2–4 µg/mL against Staphylococcus aureus and Escherichia coli, attributed to interference with bacterial membrane synthesis .
Comparative Analysis with Structural Analogues
Table 2: Comparison with Related Compounds
| Compound | Structure | Key Differences | Bioactivity (IC₅₀) |
|---|---|---|---|
| (S)-2,2,2-Trifluoro-1-phenylethanol | Phenyl instead of thiazole | Higher LogP (2.3) | Weak HDAC inhibition (>1 µM) |
| 2,2,2-Trifluoro-1-(4-methylthiazol-2-yl)ethanol | 4-Methylthiazole | Enhanced metabolic stability | HDAC6 IC₅₀ = 40 nM |
| (R)-2,2,2-Trifluoro-1-(thiazol-2-yl)ethanol | Opposite configuration | Reduced target binding affinity | HDAC6 IC₅₀ = 220 nM |
The (S)-enantiomer’s superior activity underscores the importance of stereochemistry in drug design .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume